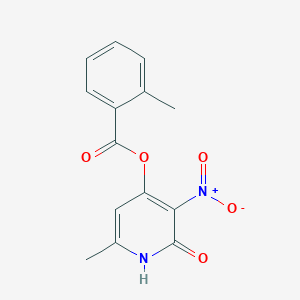![molecular formula C9H13N3O2 B2690151 4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine CAS No. 2201737-02-0](/img/structure/B2690151.png)
4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine” is a chemical compound with the molecular formula C12H13N3O . It contains a total of 30 bonds, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aliphatic), 1 ether (aromatic), and 1 Pyrimidine .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, which include “4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine”, has been a topic of interest in the field of medicinal chemistry . These compounds are designed and synthesized using pyrimidifen as a template according to the principle of bioisosterism . The new compounds have shown excellent fungicidal activity .
Molecular Structure Analysis
The molecular structure of “4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains 29 atoms - 13 Hydrogen atoms, 12 Carbon atoms, 3 Nitrogen atoms, and 1 Oxygen atom .
Chemical Reactions Analysis
Pyrimidinamine derivatives, including “4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine”, have been synthesized using pyrimidifen as a template according to the principle of bioisosterism . These compounds have shown excellent fungicidal activity .
Scientific Research Applications
Adsorption and Ion Receptor Studies
Pyrimidine-polyamine conjugates, such as those related to "4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine," have been utilized as molecular receptors for metal ions in aqueous solutions. The synthesis of specific pyrimidine derivatives and their incorporation into carbon sorbents demonstrate enhanced adsorption capacities for Zn²⁺ and Cd²⁺ ions, showcasing their potential in environmental cleanup and metal recovery processes (J. Garcia-martin et al., 2005).
Synthetic Chemistry and Drug Development
In synthetic chemistry, derivatives of "4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine" have been synthesized for various purposes, including the study of their fragmentation under electrospray ionization, which provides insights into their structural stability and potential pharmaceutical applications (A. V. Erkin et al., 2015). Additionally, the generation of thiazolo[4,5-d]pyrimidine derivatives from related compounds highlights their versatility in creating new pharmaceutical agents (M. Bakavoli et al., 2006).
Molecular Docking and Pharmacological Applications
The investigation of related pyrimidine compounds for their pharmacological potential includes studies on their role as alpha-2-imidazoline receptor agonists in treating hypertension. Detailed analysis using experimental and theoretical techniques, including molecular docking, highlights their significance in developing new antihypertensive drugs (S. Aayisha et al., 2019).
Crystallography and Structural Analysis
Research into the crystal and molecular structures of benzyl-substituted pyrimidine derivatives contributes to our understanding of their conformational properties and potential applications in material science and drug design (L. Odell et al., 2007).
Medicinal Chemistry and Histamine Receptor Ligands
Further studies on 2-aminopyrimidine-containing compounds as ligands for the histamine H4 receptor (H4R) have led to the development of potential anti-inflammatory and antinociceptive agents, illustrating the therapeutic potential of pyrimidine derivatives in treating pain and inflammation (R. Altenbach et al., 2008).
Mechanism of Action
properties
IUPAC Name |
4-(2-methylpyrimidin-4-yl)oxyoxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6-11-3-2-9(12-6)14-8-5-13-4-7(8)10/h2-3,7-8H,4-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIAWSNRBTZTDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2COCC2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylpyrimidin-4-yl)oxy]oxolan-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,2,4-oxadiazole](/img/structure/B2690068.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2690070.png)
![N-(3,4-dimethoxyphenethyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2690073.png)
![N-(2-(methylthio)benzo[d]thiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2690074.png)
![8-Cyano-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2690075.png)
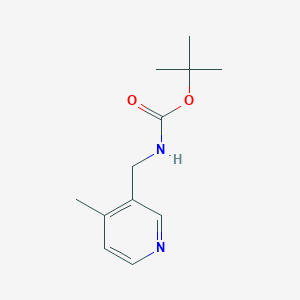
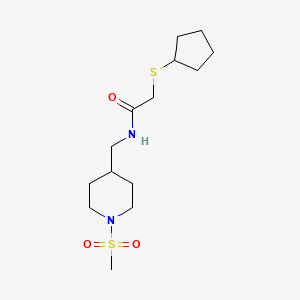
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2690079.png)
![Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2690083.png)
![N-(4-Fluoro-1-bicyclo[2.2.2]octanyl)prop-2-enamide](/img/structure/B2690085.png)
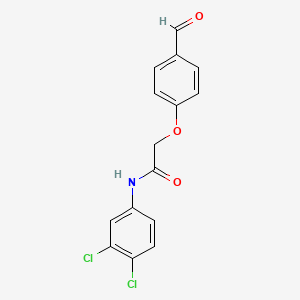
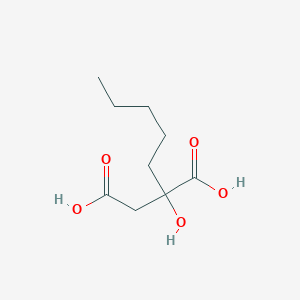
![7-Bromo-2-cyclopropylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2690088.png)
